4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound that features a fused ring system consisting of a benzene ring and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2-phenylethylamine, the compound undergoes cyclization to form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a fully saturated ring system.
Isoquinoline: The fully aromatic counterpart of the dihydroisoquinoline core.
Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring system.
Uniqueness
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
885270-88-2 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(aminomethyl)-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H12N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |
InChI Key |
DCHKRQJIWCCBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)CN |
Origin of Product |
United States |
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